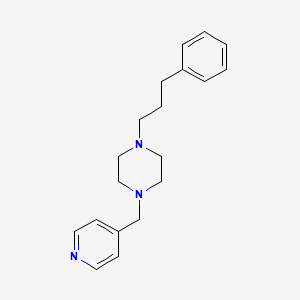![molecular formula C21H14ClNO B14174757 9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one CAS No. 919290-50-9](/img/structure/B14174757.png)
9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one: is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound features a chloro substituent at the 9th position and a phenylethenyl group at the 4th position, making it a unique derivative of benzo[h]isoquinolin-1(2H)-one.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the use of aryne intermediates. The reaction typically involves the generation of arynes in situ by the action of potassium tert-butoxide on chloro- and bromo-substituted arenes. These arynes then react with substituted 1,2,4-triazines in anhydrous toluene at elevated temperatures (around 140°C) under an argon atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
化学反応の分析
Types of Reactions
9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group by another. Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst such as iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one: can be compared with other similar compounds, such as:
Isoquinoline: A simpler structure with a nitrogen atom in the ring.
Benzo[h]isoquinoline: Lacks the chloro and phenylethenyl substituents.
Phenylethylamine: Contains a phenylethyl group but lacks the isoquinoline structure.
The uniqueness of This compound lies in its specific substituents, which confer distinct chemical and biological properties .
特性
CAS番号 |
919290-50-9 |
|---|---|
分子式 |
C21H14ClNO |
分子量 |
331.8 g/mol |
IUPAC名 |
9-chloro-4-(2-phenylethenyl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C21H14ClNO/c22-17-10-8-15-9-11-18-16(7-6-14-4-2-1-3-5-14)13-23-21(24)20(18)19(15)12-17/h1-13H,(H,23,24) |
InChIキー |
FMKPVLFPXQADPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CNC(=O)C3=C2C=CC4=C3C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one](/img/structure/B14174674.png)
![1-[(3-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14174682.png)
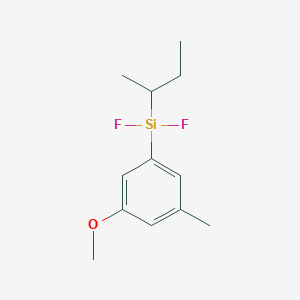
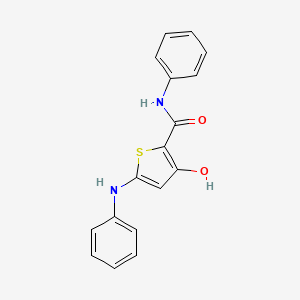
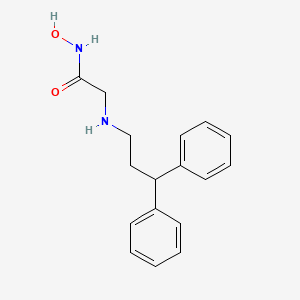
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro-](/img/structure/B14174710.png)
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14174719.png)
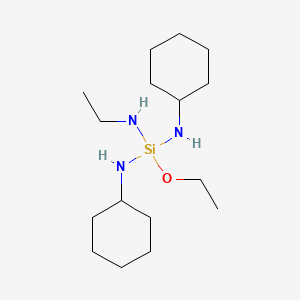
![1-[[4-(Imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole](/img/structure/B14174733.png)
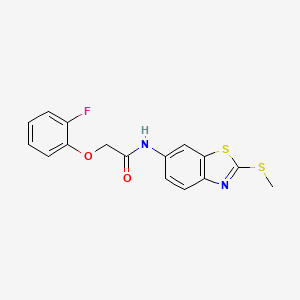
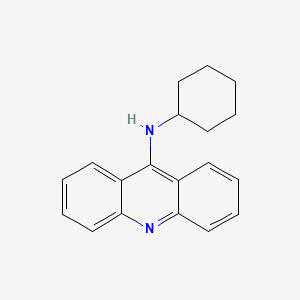
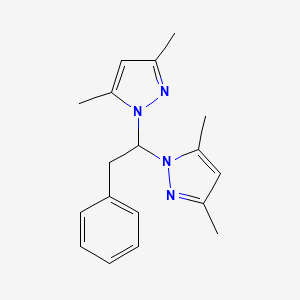
![2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B14174762.png)
